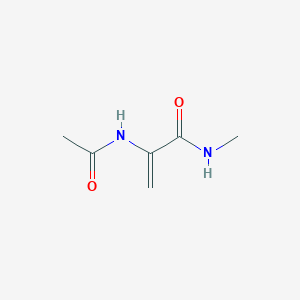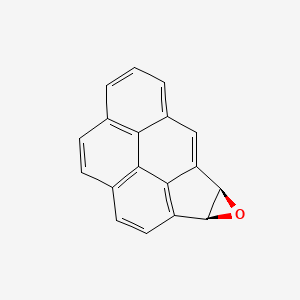![molecular formula C15H11Cl3O4 B14464061 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate CAS No. 68858-22-0](/img/structure/B14464061.png)
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is a chemical compound that belongs to the class of organochlorides It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a phenoxyacetic acid moiety with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl [4-(carboxymethyl)phenoxy]acetate.
Reduction: 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of chlorine atoms and the phenoxyacetic acid moiety play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2,4,6-Trichlorophenol: Another organochloride with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chlorine atoms on the phenyl ring.
Uniqueness
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is unique due to the presence of both the trichlorophenyl and hydroxymethylphenoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68858-22-0 |
|---|---|
Molekularformel |
C15H11Cl3O4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c16-11-5-13(18)14(6-12(11)17)22-15(20)8-21-10-3-1-9(7-19)2-4-10/h1-6,19H,7-8H2 |
InChI-Schlüssel |
GPBBDTLDCVFFSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
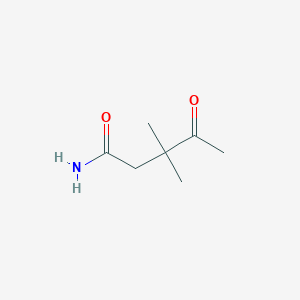
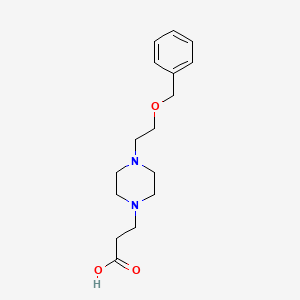

![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
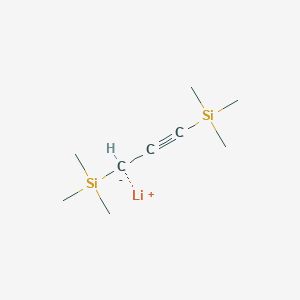
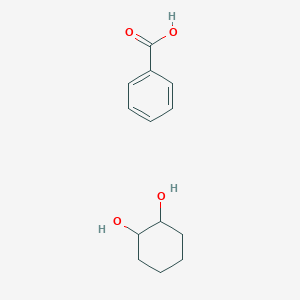
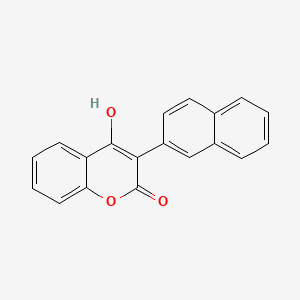
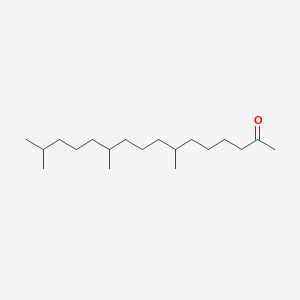
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
